![molecular formula C12H8N4O B13998412 (Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone CAS No. 10554-49-1](/img/structure/B13998412.png)
(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- is a heterocyclic compound that features a unique structure combining pyridine and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- typically involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of copper-catalyzed reactions. For instance, a copper-mediated C(sp3)–H amination strategy can be employed to form multiple C–N bonds in one pot, which is crucial for the efficient synthesis of N-heterocycles .
Chemical Reactions Analysis
Types of Reactions
Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.
Substitution: It can participate in substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chlorides, halo ketones, and organic azides . The reactions are typically carried out under mild conditions with the aid of transition metal catalysts such as copper .
Major Products
The major products formed from these reactions include pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines .
Scientific Research Applications
Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- involves its interaction with various molecular targets and pathways. The compound acts as an antimetabolite in purine biochemical reactions, which makes it effective against certain types of cancer cells . It also inhibits specific enzymes, such as HMG-CoA reductase and COX-2, which are involved in cholesterol synthesis and inflammation, respectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines .
Uniqueness
Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- is unique due to its combination of pyridine and triazole moieties, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
10554-49-1 |
|---|---|
Molecular Formula |
C12H8N4O |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
pyridin-2-yl(triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H8N4O/c17-12(9-5-1-3-7-13-9)11-10-6-2-4-8-16(10)15-14-11/h1-8H |
InChI Key |
QKGQBNBVZVLUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3C=CC=CN3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


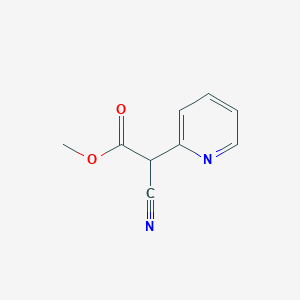

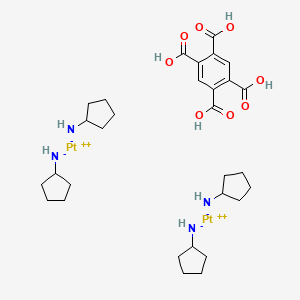
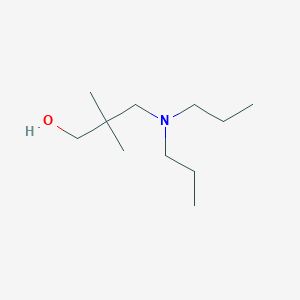
![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)


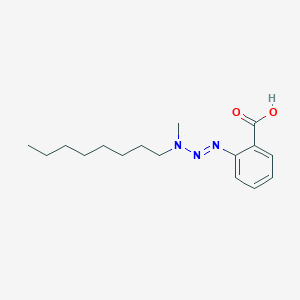
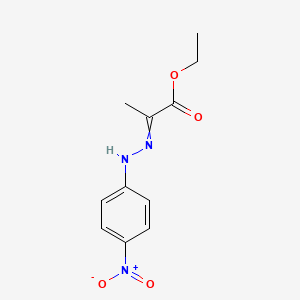
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
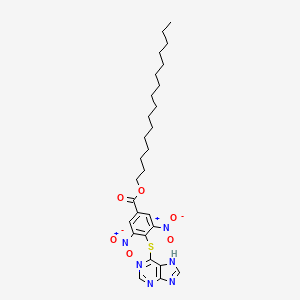


![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
